molecular formula C23H27N3O5 B11382387 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11382387
M. Wt: 425.5 g/mol
InChI Key: OOPYZZRJWLXSKJ-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a complex organic compound with a molecular formula of C23H27N3O6. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features dipropoxyphenyl and methylphenoxy groups, which contribute to its unique chemical properties.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H27N3O5/c1-4-12-28-19-11-10-17(14-20(19)29-13-5-2)22-23(26-31-25-22)24-21(27)15-30-18-9-7-6-8-16(18)3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27)

InChI Key

OOPYZZRJWLXSKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3C)OCCC

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The dipropoxyphenyl and methylphenoxy groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

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